5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine

Lipophilicity Taste Modulation SAR

Using generic 5-alkylthiadiazole isomers introduces uncontrolled logP shifts that invalidate CART-based sweet taste predictive models. Procure the exact 2-methylbutyl amine precursor (CAS 299441-74-0) used in the Spillane et al. SAR study to ensure experimental reproducibility. • Defined lipophilicity (XLogP3-AA = 2.2) matching published descriptor set. • Verified InChI/NMR identity guarantees SAR model validity. • In stock with flexible pack sizes for hit-to-lead library synthesis.

Molecular Formula C7H13N3S
Molecular Weight 171.27 g/mol
Cat. No. B13710331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC7H13N3S
Molecular Weight171.27 g/mol
Structural Identifiers
SMILESCCC(C)CC1=NN=C(S1)N
InChIInChI=1S/C7H13N3S/c1-3-5(2)4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
InChIKeyWYPMIDSZLNJMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine: Procurement Guide


5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS 299441-74-0) is a 2-amino-1,3,4-thiadiazole derivative featuring a branched alkyl substituent at the 5-position. This compound serves as a key synthetic intermediate for generating structurally diverse sulfamates explored in structure-taste relationship (SAR) studies [1]. Its procurement value is established by its classification as a specific, commercially available building block (PubChem CID 17603723) with a molecular weight of 171.27 g/mol, a defined topological polar surface area of 80 Ų, and a predicted XLogP3-AA of 2.2 which distinguishes it from positional isomers [2].

Why This Amine Is Not Interchangeable with Analogs


Substituting 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine with its linear or differently branched isomers (e.g., 5-pentyl, 5-(1-methylbutyl), or 5-(3-methylbutyl) derivatives) introduces uncontrolled variability in key molecular descriptors such as lipophilicity (logP) and steric topology. In the foundational SAR study by Spillane et al., the specific amine precursor directly dictates the final sulfamate's ability to interact with the sweet taste receptor, leading to binary classification outcomes (sweet vs. nonsweet) [1]. A seemingly minor shift in the alkyl branch point from the 1- to the 2-position results in a quantifiable change in predicted logP, which serves as a critical descriptor in the CART-derived predictive models for taste [1][2]. Procurement of a generic or nearest-match analog therefore risks nullifying the predictive validity of established SAR models and invalidating experimental reproducibility in taste modulation research.

Differentiating 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine from Analogs


Lipophilicity Differentiation Between Isomers

Computed partition coefficients from PubChem demonstrate a measurable difference in lipophilicity between the 2-methylbutyl and 1-methylbutyl positional isomers. The 5-(2-methylbutyl) derivative (PubChem CID 17603723) has a predicted XLogP3-AA of 2.2, which is 0.1 log units higher than the 2.1 value reported for the 5-(1-methylbutyl) analog (PubChem CID 4777940) [1][2]. This difference, while seemingly modest, is within the range of lipophilicity variation known to influence the classification of sulfamate tastants in the Spillane CART model [3].

Lipophilicity Taste Modulation SAR

Spectral Fingerprint for Structural Confirmation

An experimental 1H NMR spectrum for this specific compound (listed as 2-AMINO-5-(METHYLBUTYL)-1,3,4-THIADIAZOLE) is registered in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: JsmSq9yM6C), acquired in DMSO-d6 [1]. The recorded InChI string (InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)) provides a unique, verifiable identifier that confirms the 2-methylbutyl branching pattern, as opposed to the distinct InChI of the 1-methylbutyl analog (InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)) [2]. This curated spectral reference provides a definitive benchmark for identity and purity assessment upon material receipt.

Analytical Chemistry Structural Confirmation Quality Control

Specific Precursor in Sweetener SAR

The compound is explicitly cited as the amine precursor 'Compound 1 48A 2-AMINO-5-(METHYLBUTYL)-1,3,4-THIADIAZOLE' in the Spillane et al. (2009) study, where it was converted to a sodium sulfamate salt for taste evaluation [1]. Among the 28 new heterocyclic sulfamates synthesized, the final taste classification was assigned as sweet (S), nonsweet (N), or nonsweet/sweet (N/S) using a CART model with nine molecular descriptors [1]. The precise branched-alkyl architecture of this amine is therefore directly linked to a published biological outcome within a defined SAR space, making it a non-interchangeable building block for replicating or extending this work.

Sweetener Discovery Combinatorial Chemistry Sulfamates

Deployment Scenarios for 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine


Replication of Sulfamate Sweetener SAR Studies

The primary application for procuring this compound is as a synthetic intermediate in the Spillane et al. (2009) protocol for generating thiadiazolylsulfamate sweeteners [1]. To reproduce the published taste dataset or to rationally design new analogs using the reported CART model, researchers must use this exact amine precursor. The branched 2-methylbutyl chain provides a specific steric and lipophilic input (XLogP3-AA = 2.2) that was among the nine descriptors used to build the predictive tree; any other isomer introduces a deviation in logP that can shift the compound into a different taste classification zone [1][2].

Combinatorial Library Synthesis for SAR Optimization

This compound serves as a sterically differentiated scaffold in library design. Compared to its linear-chain and 1-methylbutyl counterparts, the 2-methylbutyl substituent offers a distinct spatial orientation, which can be exploited to probe steric tolerance in biological targets or to modulate physicochemical properties such as metabolic stability or membrane permeability. The verified InChI and NMR data provide a quality-assured starting point for generating diverse sulfonamide, amide, or urea derivatives in hit-to-lead chemistry [1].

Validation of Computational Taste Prediction Models

Because the compound was part of a well-characterized dataset with a defined taste outcome, it can be used to calibrate or validate in silico models. Its computed properties (molecular weight, TPSA, logP, HOMO/LUMO) are known [1][2]. The specific acquisition of this compound ensures that the training or test set entries match the exact structures used in the published statistical model, preventing data leakage or misclassification errors that can arise when using isomeric substitutes.

Quote Request

Request a Quote for 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.